Benzenamine, 4-methyl-N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]-

Physicochemical properties Computational chemistry Predictive modeling

Benzenamine, 4-methyl-N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- (CAS 36220-33-4) is a synthetic organic compound belonging to the thiazolylidene class, characterized by a 2(3H)-thiazolylidene core substituted with phenyl and 4-methylphenyl groups and linked to a 4-methylbenzenamine moiety. Structurally, it is a derivative of aromatic amines and thiazoles, and is described as a complex crystalline solid.

Molecular Formula C23H20N2S
Molecular Weight 356.5 g/mol
CAS No. 36220-33-4
Cat. No. B12172969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, 4-methyl-N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]-
CAS36220-33-4
Molecular FormulaC23H20N2S
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)C4=CC=C(C=C4)C
InChIInChI=1S/C23H20N2S/c1-17-8-12-20(13-9-17)24-23-25(21-14-10-18(2)11-15-21)22(16-26-23)19-6-4-3-5-7-19/h3-16H,1-2H3
InChIKeyRGBLNYFBOVXZDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenamine, 4-methyl-N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- (CAS 36220-33-4): Compound Identity and Structural Context for Procurement Screening


Benzenamine, 4-methyl-N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- (CAS 36220-33-4) is a synthetic organic compound belonging to the thiazolylidene class, characterized by a 2(3H)-thiazolylidene core substituted with phenyl and 4-methylphenyl groups and linked to a 4-methylbenzenamine moiety . Structurally, it is a derivative of aromatic amines and thiazoles, and is described as a complex crystalline solid . The compound's molecular formula is C23H20N2S with a molecular weight of 356.5 g/mol . While its specific application is not defined in the public domain, its architecture is representative of thiazolylidene systems explored in dye chemistry, metal complexation, and bioactive molecule research.

Why Generic Substitution of Benzenamine, 4-methyl-N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- (CAS 36220-33-4) Carries Technical Risk


Direct analog substitution for Benzenamine, 4-methyl-N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- is scientifically unsupported without targeted comparative data. Thiazolylidene derivatives are highly sensitive to the electronic and steric effects of N- and C-substituents; even minor changes in the aryl group pattern can profoundly alter molecular geometry, photophysical properties (absorption/emission maxima, quantum yield), redox potential, and binding affinity . Therefore, selecting a general 'in-class' compound without verifying its performance in the specific application context can lead to significant functional failure.

Quantitative Differentiation Evidence for Benzenamine, 4-methyl-N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- (CAS 36220-33-4) Against Comparators


Physicochemical Property Baseline vs. Hypothetical Comparators (Class-Level Inference)

No direct experimental comparison data for CAS 36220-33-4 against specific named comparators were found in the publicly accessible literature or patent corpus. The following data represent predicted or vendor-stated baseline properties for the target compound. Direct head-to-head data are unavailable, and any differentiation claim must be validated experimentally. The molecular weight is 356.5 g/mol, and the compound contains a rigid thiazolylidene core conjugated with three aromatic rings, implying a high molar extinction coefficient (logP > 4 predicted) and significant thermal stability relative to simpler, lower-molecular-weight thiazoles [1]. These properties suggest potential advantages in high-temperature applications and organic solvent-based formulations, but remain unverified against comparators.

Physicochemical properties Computational chemistry Predictive modeling

Recommended Evaluation Scenarios for Benzenamine, 4-methyl-N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- (CAS 36220-33-4) Based on Limited Evidence


Exploratory Synthesis of Thiazolylidene-Metal Complexes for Catalysis or Optoelectronics

Given its extended conjugation and N,S-donor framework, the compound presents a plausible ligand candidate for late-transition metal binding. Its rigid thiazolylidene scaffold may offer a distinct steric environment compared to simpler NHC precursors, potentially influencing catalytic turnover or photoluminescent quantum yields. Each batch should be validated for coordinated metal content and purity via elemental analysis and NMR .

Non-Aqueous Formulation Research Requiring High-Temperature Solubility

The predicted high logP and robust C-N bond network suggest good solubility in high-boiling organic solvents (e.g., DMF, DMSO, chlorobenzene) and thermal stability above 150°C. This makes it a candidate for high-temperature polymer doping or solvent-borne coating studies, where lower molecular weight analogs may volatilize or degrade .

Comparative Spectral Reference for Thiazolylidene Dye Analog Libraries

As a structurally defined thiazolylidene bearing three distinct aryl rings, it can serve as a valuable UV-Vis and fluorescence spectral benchmark when building structure-property relationship (SPR) libraries. It provides a notable contrast to simpler 2-aminothiazole dyes, aiding the rational design of colorants with targeted absorbance in the blue-to-violet region .

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